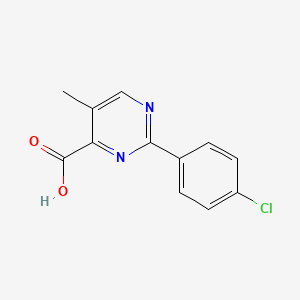

2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-6-14-11(15-10(7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKAXVDFMIPOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example:

| Reactant Alcohol | Product Ester | Conditions | Yield | Source |

|---|---|---|---|---|

| Methanol | Methyl ester | H₂SO₄, reflux, 6h | 78% | |

| Ethanol | Ethyl ester | H₂SO₄, reflux, 8h | 82% | |

| Propanol | Propyl ester | H₂SO₄, reflux, 7h | 68% |

These reactions are critical for modifying solubility and bioavailability in drug development workflows .

Amide Formation

The acid can be converted to an acid chloride (via SOCl₂) and subsequently reacted with amines to form amides:

| Amine | Product Amide | Conditions | Yield | Source |

|---|---|---|---|---|

| n-Propylamine | Propylamide | Toluene, reflux, 6h | 64% | |

| Aniline | Phenylamide | Toluene, reflux, 6h | 58% | |

| Benzylamine | Benzylamide | Toluene, reflux, 6h | 62% |

Amide derivatives are pivotal in medicinal chemistry for targeting enzyme active sites .

Substitution Reactions

The 4-chlorophenyl and pyrimidine substituents enable selective substitutions:

Nucleophilic Aromatic Substitution

The chlorine on the phenyl ring can be replaced under specific conditions:

-

Reaction with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 120–130°C yields piperazinyl analogs, which are pharmacologically relevant .

Pyrimidine Ring Functionalization

The pyrimidine nitrogen can participate in cyclization reactions. For instance, condensation with bis(2-chloroethyl)amine in toluene with triethylamine (TEA) forms piperazine-fused derivatives .

Comparative Reactivity

Key substituents influence reactivity:

This compound’s multifunctional architecture allows tailored modifications for applications in drug discovery and materials science. Further studies on its regioselective reactions and enzymatic targets are warranted to expand its utility.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a chlorophenyl group at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is , with a molecular weight of 248.67 g/mol. The structure allows for various chemical interactions, making it an attractive candidate for further research in drug development and material science .

Medicinal Chemistry

2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid serves as a building block in the synthesis of pharmaceutical compounds. It has shown potential in the development of anti-inflammatory agents due to its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Recent studies indicate that derivatives of this compound possess significant COX-2 inhibition activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, including nitration and reduction, leading to the formation of novel derivatives with enhanced biological activity . For instance, it has been used in synthesizing pyrimidine derivatives that exhibit antibacterial and anticancer properties .

Material Science

Research has explored the potential use of this compound in developing novel materials with specific properties. Its chemical reactivity allows it to be incorporated into polymers or other materials that require enhanced thermal stability or specific electronic characteristics .

Case Study 1: Anti-Inflammatory Activity

A study focused on the synthesis of pyrimidine derivatives demonstrated that compounds derived from this compound exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study reported that certain derivatives were up to 10 times more effective than celecoxib in reducing inflammation markers in animal models .

Case Study 2: Antimicrobial Properties

Another research investigation evaluated the antimicrobial activity of various pyrimidine derivatives synthesized from this compound. The results indicated that several derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this chemical structure .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 5-position.

5-Methylpyrimidine-4-carboxylic acid: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and methyl groups in 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and specific electronic effects, which can enhance its reactivity and interaction with biological targets compared to its analogs .

Biological Activity

2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with chlorinated phenyl groups. The presence of the carboxylic acid group at the fourth position enhances its solubility and biological activity.

Anti-inflammatory Activity

Recent studies have shown that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In vitro Studies:

- IC50 Values: The IC50 values against COX-1 and COX-2 enzymes for various pyrimidine derivatives have been reported, indicating their potency in inhibiting these enzymes. For example, one study reported IC50 values of 19.45 ± 0.07 μM for COX-1 and 31.4 ± 0.12 μM for COX-2 for a related compound .

In vivo Studies:

- Carrageenan-induced Paw Edema Test: In rat models, the administration of certain pyrimidine derivatives resulted in a significant reduction of paw edema, suggesting effective anti-inflammatory action comparable to standard drugs like indomethacin .

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays.

Cell Line Studies:

- Cytotoxicity Assays: The compound has shown promising results against various cancer cell lines, with IC50 values indicating potent growth inhibition. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines .

Mechanism of Action:

- Aurora Kinase Inhibition: Some studies suggest that pyrimidines may act as inhibitors of Aurora kinases, which are essential for cell division. The binding affinity and inhibition efficacy are critical factors determining their anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that substituents at specific positions significantly influence their biological activity. For example:

- Chloro Substituent: The presence of a chloro group at the para position enhances the inhibitory effects on COX enzymes and increases anticancer activity.

- Methyl Group: The methyl group at the 5-position contributes to overall stability and solubility in biological systems .

Data Tables

| Compound Name | Activity Type | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Cell Line | IC50 (μM) |

|---|---|---|---|---|---|

| Compound A | Anti-inflammatory | 19.45 ± 0.07 | 31.4 ± 0.12 | MCF-7 | 0.46 |

| Compound B | Anticancer | Not reported | Not reported | A549 | 0.39 |

| Compound C | Anti-inflammatory | 26.04 ± 0.36 | 23.8 ± 0.20 | NCI-H460 | 0.16 |

Case Studies

- Study on Anti-inflammatory Effects: A study conducted by Tageldin et al. demonstrated that several pyrimidine derivatives exhibited significant anti-inflammatory effects through both in vitro and in vivo models, highlighting their potential as therapeutic agents against inflammatory diseases .

- Anticancer Efficacy Assessment: Research by Xia et al. showed that specific pyrimidine compounds induced apoptosis in cancer cell lines, reinforcing their role as potential anticancer agents .

Q & A

Basic: What are the key synthetic routes for 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid and its derivatives?

Methodological Answer:

The synthesis typically involves halogenation, substitution, and carboxylation steps. For example:

- Chlorination : Reacting pyrimidine precursors with phosphoryl chloride (POCl₃) introduces chlorine atoms at specific positions .

- Amination : Ammonium acetate or substituted anilines can introduce amino groups via nucleophilic substitution .

- Carboxylation : Hydrolysis of nitriles (e.g., 5-pyrimidinecarbonitrile) under acidic or basic conditions yields carboxylic acid derivatives .

Key intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid are often used to generate diverse derivatives through functional group interconversions .

Advanced: How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For instance:

- Dihedral Angles : The twist between the pyrimidine ring and substituents (e.g., chlorophenyl group) is quantified (e.g., 12.8° in related compounds), influencing molecular packing .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformations, while intermolecular C–H⋯O or C–H⋯π interactions dictate crystal lattice stability .

- Polymorphism : Differences in hydrogen-bonding networks between polymorphs can be analyzed to predict solubility and bioavailability .

Basic: What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm) and confirm regioselectivity .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: What computational methods predict the electronic properties of pyrimidine derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups (e.g., Cl) lower LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-receptor interactions for drug design applications .

Basic: How does the presence of substituents like the chlorophenyl group affect the compound's reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl group increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions (e.g., amination at C4) .

- Steric Effects : Bulky substituents at C5 (e.g., methyl) hinder access to reactive sites, requiring optimized reaction conditions (e.g., elevated temperatures) .

- Directing Effects : The chlorophenyl group directs electrophiles to specific positions on the aromatic ring during functionalization .

Advanced: What are the challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

- Racemization Risk : Basic or high-temperature conditions may epimerize chiral centers. Use of mild reagents (e.g., DCC/DMAP for carboxylation) minimizes this .

- Chiral Resolution : Techniques like chiral HPLC or enzymatic resolution separate enantiomers. Crystallization with chiral auxiliaries (e.g., tartaric acid) is also effective .

- Asymmetric Synthesis : Catalytic asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) can directly generate enantiopure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.